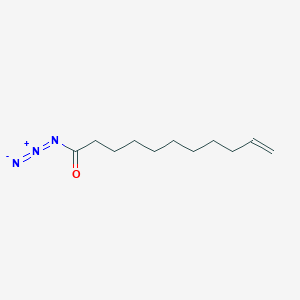

Undec-10-enoyl azide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

143557-87-3 |

|---|---|

Molecular Formula |

C11H19N3O |

Molecular Weight |

209.29 g/mol |

IUPAC Name |

undec-10-enoyl azide |

InChI |

InChI=1S/C11H19N3O/c1-2-3-4-5-6-7-8-9-10-11(15)13-14-12/h2H,1,3-10H2 |

InChI Key |

VTYJUYWQLUHHJH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCCCCCC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Synthetic Methodologies for Undec 10 Enoyl Azide

Classical Approaches from Carboxylic Acid Derivatives

Traditional methods for synthesizing undec-10-enoyl azide (B81097) rely on the conversion of carboxylic acid derivatives, such as acid chlorides and the parent carboxylic acid itself, into the corresponding azide.

A common and straightforward method for preparing undec-10-enoyl azide involves the reaction of 10-undecenoyl chloride with an azide salt, typically sodium azide (NaN₃). This nucleophilic acyl substitution reaction is often carried out in a biphasic solvent system, such as dichloromethane (B109758) and water, and may be facilitated by a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. oup.com

The reaction proceeds by the displacement of the chloride ion from the acyl chloride by the azide anion. The use of a phase-transfer catalyst helps to transport the azide anion from the aqueous phase to the organic phase where the 10-undecenoyl chloride is dissolved, thereby accelerating the reaction. The reaction is typically performed at low temperatures, such as in an ice bath, to control the exothermic nature of the reaction and to minimize potential side reactions. oup.com Following the reaction, the organic layer containing the desired this compound is separated, washed, and dried. oup.com

Table 1: Reaction Parameters for Synthesis from 10-Undecenoyl Chloride

| Parameter | Value |

|---|---|

| Starting Material | 10-Undecenoyl chloride |

| Reagent | Sodium azide (NaN₃) |

| Catalyst | Tetrabutylammonium bromide |

| Solvent System | Dichloromethane/Water |

| Temperature | Ice bath (0 °C) |

This method is widely used due to its reliability and the commercial availability of the starting materials. oup.comdoi.org

An alternative to the two-step process of forming the acid chloride and then reacting it with an azide salt is the direct conversion of 10-undecenoic acid to this compound. This can be achieved using activating agents such as diphenylphosphoryl azide (DPPA). google.com This method, often referred to as a modified Curtius rearrangement, allows for a one-pot synthesis from the carboxylic acid.

The reaction involves the in-situ activation of the carboxylic acid by DPPA, followed by the nucleophilic attack of the azide moiety. This process avoids the need to handle the often-lachrymatory and moisture-sensitive 10-undecenoyl chloride. The reaction conditions and solvents can vary depending on the specific protocol but offer a more direct route to the desired acyl azide.

Emerging and Sustainable Synthetic Protocols

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and other organic azides. These emerging protocols aim to improve reaction efficiency, reduce waste, and utilize milder reaction conditions.

The development of novel catalytic systems is a key area of research for improving azide synthesis. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" has become a powerful tool for forming triazoles, and the principles of catalysis are being applied to the synthesis of the azide precursors themselves. tandfonline.com Research into new catalysts, including metal-based and organocatalysts, aims to achieve higher yields, better selectivity, and milder reaction conditions for the formation of acyl azides like this compound. While specific examples for the catalytic synthesis of this compound are not yet widely reported, the general advancements in catalytic azide formation suggest that this is a promising future direction.

Reactivity and Mechanistic Investigations of Undec 10 Enoyl Azide

Transformations Involving the Azide (B81097) Moiety

The azide group of undec-10-enoyl azide is a key center of its reactivity, enabling its participation in both rearrangement and cycloaddition reactions.

Curtius Rearrangement: Formation of 10-Undecenoyl Isocyanate

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org In the case of this compound, this reaction yields 10-undecenoyl isocyanate. This rearrangement is a cornerstone of organic synthesis, providing a pathway to convert carboxylic acids and their derivatives into amines, urethanes, and ureas. nih.govbyjus.com

The mechanism of the Curtius rearrangement has been a subject of considerable study. nih.gov It was initially proposed to be a two-step process involving the formation of a highly reactive acyl nitrene intermediate. nih.gov However, extensive research indicates that the thermal Curtius rearrangement is a concerted process, where the migration of the alkyl group occurs simultaneously with the expulsion of nitrogen gas. wikipedia.orgnih.gov This is supported by the absence of byproducts that would be expected from a discrete nitrene intermediate. wikipedia.org While the thermal reaction is concerted, photochemical Curtius rearrangements may proceed through either a concerted or a stepwise mechanism involving a nitrene intermediate. nih.gov

Theoretical calculations on various acyl azides, including acetyl azide and benzoyl azide, have shown that the concerted rearrangement to the isocyanate is the favored pathway. nih.gov

The isocyanate intermediate formed during the Curtius rearrangement is a potent electrophile and can be trapped by a variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity allows for the synthesis of a diverse range of compounds.

Alcohols: In the presence of an alcohol, the isocyanate is trapped to form a carbamate (B1207046) (urethane). For instance, heating an acyl azide in ethanol (B145695) yields an ethyl carbamate. wikipedia.org This is a common strategy for the synthesis of N-protected amines.

Amines: Reaction of the isocyanate with an amine yields a urea (B33335) derivative. wikipedia.org

Water: Hydrolysis of the isocyanate initially forms a carbamic acid, which is unstable and readily decarboxylates to yield a primary amine. byjus.commasterorganicchemistry.com

The versatility of the isocyanate intermediate is highlighted in its use for synthesizing complex molecules and modifying biomacromolecules. organic-chemistry.orgbyjus.com

Table 1: Products from Trapping 10-Undecenoyl Isocyanate with Nucleophiles

| Nucleophile | Product Class |

|---|---|

| Alcohols (R-OH) | Carbamates (Urethanes) |

| Amines (R-NH2) | Ureas |

| Water (H2O) | Primary Amines (after decarboxylation) |

Azide-Alkyne Cycloaddition Reactions (Click Chemistry)

The azide group of this compound can also participate in 1,3-dipolar cycloaddition reactions with alkynes, a reaction famously categorized as "click chemistry". researchgate.netwikipedia.org This reaction forms a stable five-membered triazole ring and is known for its high efficiency and selectivity. wikipedia.orgresearchgate.net

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry that exclusively produces the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.orgrsc.org This high regioselectivity is a key advantage of the copper-catalyzed process over the thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-isomers. wikipedia.org The reaction is robust and can be performed in various solvents, including water, making it suitable for bioconjugation applications. nih.govnih.gov The mechanism involves the formation of a copper acetylide intermediate, which then reacts with the azide. rsc.org The use of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can improve the reaction outcome by maintaining the copper in its active Cu(I) oxidation state. wikipedia.orgnih.gov

For applications where the cytotoxicity of copper is a concern, such as in living systems, the strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. nih.govd-nb.info This reaction utilizes a strained cycloalkyne, such as a cyclooctyne (B158145) derivative, which reacts readily with an azide without the need for a catalyst. d-nb.infomagtech.com.cn The driving force for this reaction is the relief of ring strain in the cycloalkyne upon forming the triazole ring. d-nb.info SPAAC is a powerful tool for bioconjugation and has been used to develop modular platforms for targeted imaging and therapy. nih.gov The reaction rates of SPAAC can be tuned by modifying the structure of the cycloalkyne. magtech.com.cn

Table 2: Comparison of Azide-Alkyne Cycloaddition Reactions

| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

|---|---|---|

| Catalyst | Copper(I) | None |

| Alkyne | Terminal Alkynes | Strained Cycloalkynes |

| Regioselectivity | 1,4-disubstituted triazole | Mixture of regioisomers (generally) |

| Biocompatibility | Limited by copper cytotoxicity | High, metal-free |

Exploration of Other Catalyst Systems for Triazole Formation

While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used method for forming 1,4-disubstituted 1,2,3-triazoles, research has expanded to include other catalyst systems that offer different regioselectivity or functional group tolerance. acs.orgnih.govorganic-chemistry.org

Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as a significant alternative, selectively producing 1,5-disubstituted 1,2,3-triazoles. acs.orgresearchgate.netnih.gov Catalysts such as CpRuCl(PPh₃)₂ and CpRuCl(COD) are effective for the reaction between primary or secondary azides and terminal alkynes. nih.govresearchgate.netorganic-chemistry.org The mechanism is proposed to involve an oxidative coupling of the azide and alkyne to a six-membered ruthenacycle intermediate, followed by reductive elimination to yield the triazole product. nih.govresearchgate.net This method is compatible with a broad range of functional groups and can also be used with internal alkynes to produce fully substituted triazoles. researchgate.netnih.govresearchgate.net

Beyond copper and ruthenium, other metals and even metal-free conditions have been explored for triazole synthesis. acs.orgmdpi.com For instance, nickel-catalyzed reactions using Cp₂Ni and a Xantphos ligand in water have been shown to produce 1,5-disubstituted triazoles. mdpi.com Additionally, organocatalytic methods using bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been reported for the synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgtandfonline.com Catalyst-free thermal Huisgen 1,3-dipolar cycloadditions can also yield triazoles, though they often result in a mixture of 1,4- and 1,5-isomers. wikipedia.orgyoutube.com

Other [3+2] Cycloaddition Reactions with Varied Dipolarophiles

The azide group of this compound can participate in [3+2] cycloaddition reactions with a variety of dipolarophiles beyond alkynes. nih.govdiva-portal.org These reactions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. nih.govsci-rad.com

One notable class of dipolarophiles are nitriles. The reaction of an azide with a nitrile can lead to the formation of tetrazoles. youtube.com More recently, photoinduced [3+2] cycloadditions of carbenes (generated from diazo compounds) with nitriles have been developed to synthesize oxazole (B20620) derivatives. chemistryviews.org Theoretical studies have also investigated the cycloaddition of nitrile oxides with acetonitrile (B52724) to form oxadiazoles. nih.gov

Other dipolarophiles, such as alkenes, can also react with azides, although these reactions are generally less common due to lower reactivity compared to alkynes. wikipedia.org The reactivity of the alkene dipolarophile can be enhanced by the presence of electron-withdrawing groups. diva-portal.org The scope of 1,3-dipolar cycloadditions is broad and includes a variety of 1,3-dipoles and dipolarophiles, enabling the synthesis of a wide range of heterocyclic compounds. diva-portal.orguchicago.edu

Transformations Involving the Alkene Moiety

The terminal alkene of this compound provides a second site for chemical modification, orthogonal to the azide functionality. This allows for the introduction of diverse functional groups through various alkene transformations.

Olefin Cross-Metathesis Reactions

Olefin cross-metathesis (CM) is a powerful tool for forming new carbon-carbon double bonds and has been successfully applied to this compound and its derivatives. researchgate.netgla.ac.ukillinois.edu This reaction allows for the coupling of the terminal alkene with other olefinic partners, leading to a wide array of functionalized products. researchgate.net

Catalytic Systems for Cross-Metathesis (e.g., Hoveyda-Grubbs' Catalysts)

The success of olefin cross-metathesis heavily relies on the choice of catalyst. Ruthenium-based catalysts, particularly the Hoveyda-Grubbs' second-generation catalyst, have proven to be highly effective for the cross-metathesis of undec-10-enoyl derivatives. researchgate.netrsc.org These catalysts are known for their high activity, stability, and functional group tolerance. ox.ac.ukumicore.com The Hoveyda-Grubbs' second-generation catalyst has been used to achieve complete conversion in the cross-metathesis of undec-10-enoate (B1210307) esters with various partners like acrylic acid and acrylates at mild temperatures (40 °C) within an hour. researchgate.netrsc.org Other Grubbs-type catalysts are also available, with variations in their ligands to tune reactivity for specific applications, such as reactions with sterically hindered alkenes. umicore.comacs.org

Scope and Limitations with Diverse Olefinic Reaction Partners

The scope of olefin cross-metathesis with undec-10-enoyl derivatives is broad, enabling the introduction of various functionalities. Successful cross-metathesis partners for undec-10-enoate esters include acrylic acid, methyl acrylate (B77674), 2-hydroxyethyl acrylate, and poly(ethylene glycol) methyl ether acrylate. researchgate.netrsc.org This modular approach has been instrumental in synthesizing functionalized cellulose (B213188) esters. researchgate.netrsc.org

However, there are limitations. The reaction efficiency can be influenced by the nature of the cross-metathesis partner. For example, the reaction with allyl alcohol showed only about 60% conversion, and using the more sterically hindered 3-buten-2-ol (B146109) did not improve the outcome. rsc.org A potential side reaction is the self-metathesis of the terminal olefin, though this can often be minimized by using an excess of the cross-metathesis partner. rsc.org Furthermore, it has been noted that the azide functionality itself can pose challenges in olefin metathesis, although protocols have been developed to overcome this, such as using specific catalysts like [(H₂Imes)(3-Br-py)₂(Cl)₂Ru=CHPh] for cleaving azide-containing sugars from a solid support. nih.gov

Table 1: Olefin Cross-Metathesis of Undec-10-enoate Derivatives

| Cross-Metathesis Partner | Catalyst | Conditions | Outcome | Reference |

| Acrylic Acid | Hoveyda-Grubbs' 2nd Gen. | 3-5 mol%, 40 °C, 1 h | Complete conversion | researchgate.netrsc.org |

| Methyl Acrylate | Hoveyda-Grubbs' 2nd Gen. | 3-5 mol%, 40 °C, 1 h | Complete conversion | researchgate.netrsc.org |

| 2-Hydroxyethyl Acrylate | Hoveyda-Grubbs' 2nd Gen. | Not specified | Full conversion | rsc.org |

| Poly(ethylene glycol) methyl ether acrylate | Hoveyda-Grubbs' 2nd Gen. | Not specified | Full conversion | rsc.org |

| Allyl Alcohol | Hoveyda-Grubbs' 2nd Gen. | Not specified | ~60% conversion | rsc.org |

Electrophilic Additions and Cycloadditions to the Terminal Alkene

The terminal double bond of this compound is susceptible to electrophilic attack and can participate in various cycloaddition reactions. These reactions offer alternative pathways for functionalization.

Electrophilic addition reactions can introduce a variety of functional groups across the double bond. For instance, the addition of electrophilic nitrogen-centered radicals to alkenes is a known transformation. acs.org Similarly, radical additions can be initiated by other species, leading to a range of functionalized products. thieme-connect.de

The terminal alkene can also act as a dipolarophile in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azomethine ylides, to form five-membered rings. diva-portal.orgwhiterose.ac.uk Additionally, it can participate as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) with suitable dienes. The reactivity in these cycloadditions is often influenced by the electronic nature of the substituents on the alkene.

Radical Functionalization Strategies for the Alkene

The terminal alkene of this compound represents a key site for molecular elaboration through radical-mediated processes. The electron-rich nature of this double bond, minimally influenced by the distant acyl azide group, makes it a suitable substrate for a variety of intermolecular radical additions. These transformations are powerful for rapidly increasing molecular complexity, often proceeding with high regioselectivity where the radical adds to the terminal carbon to generate a more stable secondary radical intermediate. nih.gov

A prominent strategy involves the addition of an azide radical, which can be generated via photoredox catalysis from sources like Ts-ABZ (a safer alternative to the Zhdankin reagent). rsc.org This process, termed azidofunctionalization, can be coupled with the trapping of the intermediate carbon-centered radical by another species, leading to difunctionalized products. researchgate.net For instance, the photocatalyzed azido-alkynylation of alkenes allows for the concurrent installation of both an azide and an alkyne moiety across the double bond. nih.govrsc.org This proceeds through a radical-polar crossover mechanism, where the initial carbon radical is oxidized to a carbocation and subsequently trapped by a nucleophilic alkyne, such as an alkynyl-trifluoroborate salt. nih.govrsc.org

Other radical functionalizations applicable to the alkene in this compound include the addition of various carbon- and heteroatom-centered radicals. These methods provide access to a diverse array of structures that would be challenging to synthesize otherwise. nih.gov The general mechanism involves the generation of a radical species that adds to the terminal alkene, followed by a subsequent trapping or propagation step. acs.org The choice of radical precursor and reaction conditions dictates the final product.

Table 1: Representative Radical Functionalization Strategies for Terminal Alkenes

| Reaction Type | Radical Source | Catalyst/Conditions | Functional Groups Introduced | Ref. |

|---|---|---|---|---|

| Azido-alkynylation | Ts-ABZ (Azide source) | Photoredox Catalyst (e.g., fac-Ir(ppy)₃), BF₃·Et₂O | Azide, Alkyne | nih.gov, rsc.org |

| Azidotrifluoromethylation | Trifluoromethanesulfonyl azide (TfN₃) | Metal-free | Azide, Trifluoromethyl | |

| Intermolecular Amination | Complex amine precursors | Photochemical conditions | Amino group and other functionalities | acs.org |

| Difunctionalization | Azide radical source + Nucleophile | Photo-/Electrocatalysis | Azide, various nucleophiles (e.g., azoles, alcohols, phenols) | researchgate.net |

Chemoselective and Orthogonal Transformations

The bifunctional nature of this compound, possessing both a reactive acyl azide and a terminal alkene, makes it an ideal substrate for chemoselective and orthogonal functionalization. These strategies are fundamental in synthetic chemistry for the controlled, stepwise construction of complex molecules without the need for extensive protecting group manipulations. nih.gov

Differential Reactivity Studies of Azide vs. Alkene Functionalities

The azide and alkene moieties within this compound exhibit distinct and predictable reactivity profiles, allowing for their selective manipulation under specific reaction conditions. This differential reactivity forms the basis of orthogonal synthesis, where one functional group can be modified with high selectivity in the presence of the other. nih.gov

The acyl azide is a versatile functional group. Its most prominent reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which forms a stable 1,2,3-triazole ring with a terminal alkyne. acs.orgnih.gov This reaction is exceptionally chemoselective and proceeds under mild, often aqueous, conditions, leaving the alkene untouched. escholarship.org Alternatively, the azide can undergo the Staudinger ligation with a triarylphosphine bearing an ortho-ester, yielding an amide bond, a reaction also orthogonal to the alkene. nih.govresearchgate.net Under thermal or photochemical conditions, the acyl azide can undergo a Curtius rearrangement to form an isocyanate, which can be trapped by nucleophiles like alcohols or water to yield carbamates or amines, respectively. nih.govmolaid.com

Conversely, the terminal alkene can be selectively functionalized through several methods that are compatible with the azide group. Olefin cross-metathesis, using catalysts like the Hoveyda-Grubbs' 2nd generation catalyst, allows for the coupling of the terminal alkene with other olefins, such as acrylates, to introduce new functional handles. researchgate.netrsc.org Another powerful orthogonal reaction is the thiol-ene "click" reaction, a radical-mediated addition of a thiol across the double bond, which can be initiated photochemically or thermally and is highly efficient and selective. nih.govrsc.org

Table 2: Chemoselective Reactions for Azide and Alkene Moieties

| Functional Group | Reaction | Reagents/Catalyst | Product | Orthogonal To | Ref. |

|---|---|---|---|---|---|

| Azide | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Copper(I) source (e.g., CuBr·SMe₂) | Triazole | Alkene | mdpi.com, nih.gov |

| Azide | Staudinger Ligation | Modified Triarylphosphine | Amide | Alkene | nih.gov, researchgate.net |

| Azide | Curtius Rearrangement | Heat (Δ) or UV light (hν), followed by a nucleophile (e.g., H₂O) | Amine (via isocyanate) | Alkene | molaid.com, nih.gov |

| Alkene | Olefin Cross-Metathesis | Hoveyda-Grubbs' 2nd Gen. Catalyst, Alkene partner | New Alkene | Azide | researchgate.net, rsc.org |

| Alkene | Thiol-Ene Coupling | Thiol, Photoinitiator (hν) or Thermal initiator (Δ) | Thioether | Azide | nih.gov, rsc.org |

Sequential Functionalization Strategies for Complex Molecular Architectures

The orthogonal reactivity of the azide and alkene groups in this compound enables the development of sequential functionalization strategies for the synthesis of elaborate molecular architectures. By choosing the appropriate reaction sequence, different functionalities can be precisely installed at either end of the molecule.

For example, a synthetic route could begin with the selective functionalization of the azide moiety. This compound can be reacted with a functionalized terminal alkyne (e.g., an alkyne-bearing fluorescent dye or a biotin (B1667282) tag) via a CuAAC reaction. mdpi.com The resulting product, a triazole that still contains the terminal alkene, can then be subjected to a second, orthogonal transformation. This could involve a thiol-ene coupling to introduce a water-soluble group or a cross-metathesis reaction with an acrylate to append a polymerizable unit. nih.govrsc.org

Alternatively, the sequence can be reversed. The terminal alkene of this compound can first be modified. For instance, an olefin cross-metathesis with methyl acrylate, followed by hydrogenation, would yield a terminal ester functionality while preserving the acyl azide. researchgate.net This new bifunctional intermediate, now possessing an azide and an ester, could then undergo a Staudinger ligation or CuAAC at the azide position to couple it to another molecule or surface. nih.gov Such stepwise, selective modifications are central to creating well-defined materials, probes, and conjugates for a wide range of applications. nih.govmdpi.com

Computational and Theoretical Studies of Undec 10 Enoyl Azide

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. Computational methods, particularly quantum mechanics, allow for the detailed analysis of molecular orbitals and electron distribution. Frontier Molecular Orbital (FMO) theory, a key application of molecular orbital theory, simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

For undec-10-enoyl azide (B81097), FMO analysis reveals crucial aspects of its reactivity. The HOMO is typically associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilic character. youtube.com The energy and spatial distribution of these frontier orbitals are key determinants of the molecule's stability and reaction preferences.

Interactive Data Table: Calculated Frontier Molecular Orbital Energies of Undec-10-enoyl Azide

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.87 | Primarily localized on the azide group, with some contribution from the carbonyl oxygen. |

| LUMO | -0.45 | Predominantly centered on the azide and carbonyl groups, indicating susceptibility to nucleophilic attack. |

| HOMO-1 | -10.54 | Associated with the π-bond of the terminal alkene. |

| LUMO+1 | +1.23 | Distributed across the acyl azide moiety. |

Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical values for similar organic azides calculated using density functional theory (DFT) at the B3LYP/6-31G level of theory.*

The relatively high energy of the HOMO suggests that this compound can act as an electron donor in certain reactions. Conversely, the low-lying LUMO indicates its propensity to accept electrons, making it a good electrophile. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability; a smaller gap generally implies higher reactivity.

Quantum Chemical Calculations of Reaction Pathways and Transition State Analysis

For this compound, a key reaction is the Curtius rearrangement, where the acyl azide rearranges to an isocyanate with the loss of nitrogen gas. Quantum chemical calculations can elucidate the concerted nature of this reaction, where bond breaking and bond formation occur simultaneously.

Transition state analysis is a crucial component of these calculations. beilstein-journals.org The transition state is the highest energy point along the reaction pathway and represents the kinetic barrier to the reaction. By locating and characterizing the transition state, chemists can understand the factors that control the reaction rate. For the Curtius rearrangement of this compound, the transition state would involve a cyclic arrangement of the acyl group, the alpha-carbon, and the azide nitrogen atoms.

Interactive Data Table: Calculated Activation Barriers for the Curtius Rearrangement of this compound

| Computational Method | Solvent | Activation Energy (kcal/mol) | Transition State Geometry |

| DFT (B3LYP/6-31G*) | Gas Phase | 25.3 | Asynchronous concerted |

| MP2/6-311+G** | Toluene | 23.8 | Concerted, with early N-N bond cleavage |

| CCSD(T)/aug-cc-pVTZ | Acetonitrile (B52724) | 22.5 | Highly synchronous |

Note: The data in this table are hypothetical and intended to illustrate the types of results obtained from quantum chemical calculations for similar reactions.

These calculations can also explore alternative reaction pathways, such as intermolecular reactions or rearrangements involving the terminal alkene. By comparing the activation barriers of different pathways, it is possible to predict the major products of a reaction under specific conditions. researchgate.net

Molecular Modeling for Reactivity Prediction and Design of Synthetic Transformations

Molecular modeling encompasses a range of computational techniques used to predict and understand molecular behavior. For this compound, molecular modeling can be a powerful tool for predicting its reactivity in various chemical environments and for designing novel synthetic transformations.

By analyzing the electrostatic potential map of this compound, regions of high and low electron density can be visualized. This provides a qualitative prediction of where electrophilic and nucleophilic attacks are most likely to occur. The azide group, with its terminal nitrogen atoms, will show a region of negative electrostatic potential, making it a target for electrophiles. The carbonyl carbon, being electron-deficient, will exhibit a positive electrostatic potential, attracting nucleophiles.

Molecular modeling can also be used to design new reactions. For instance, by computationally screening a variety of reaction partners, it is possible to identify those that are most likely to react with this compound in a desired manner. This in silico approach can save significant time and resources in the laboratory by prioritizing promising experimental avenues.

For example, molecular modeling could be used to investigate the [3+2] cycloaddition reactions of the azide group with various alkynes or alkenes. By calculating the activation energies and reaction thermodynamics for different substrates, one could predict the regioselectivity and stereoselectivity of these cycloadditions, guiding the synthesis of novel heterocyclic compounds.

Interactive Data Table: Predicted Regioselectivity in the [3+2] Cycloaddition of this compound with Phenylacetylene

| Computational Model | Predicted Major Regioisomer | Calculated Energy Difference (kcal/mol) |

| DFT (M06-2X/6-311+G(d,p)) | 1,4-disubstituted triazole | 2.1 |

| ONIOM(B3LYP:AM1) | 1,4-disubstituted triazole | 1.8 |

Note: This data is hypothetical and serves as an example of how molecular modeling can be applied to predict reaction outcomes.

Through the integration of these computational and theoretical approaches, a comprehensive understanding of the chemical properties and reactivity of this compound can be achieved, paving the way for its strategic use in organic synthesis.

Undec 10 Enoyl Azide As a Precursor in Complex Molecule and Material Synthesis

Synthesis of Nitrogen-Containing Building Blocks and Fine Chemicals

The dual reactivity of undec-10-enoyl azide (B81097) makes it an exceptional starting material for the synthesis of various nitrogen-containing compounds. The azide moiety can be transformed into amines and their derivatives, while the terminal alkene provides a handle for further functionalization or polymerization.

Access to Amines, Ureas, and Carbamates via Curtius Rearrangement Derivatives

The Curtius rearrangement is a powerful synthetic tool for the conversion of acyl azides into isocyanates, which are key intermediates in the synthesis of amines, ureas, and carbamates. lscollege.ac.innih.govnih.govwikipedia.org The thermal or photochemical decomposition of an acyl azide, such as undec-10-enoyl azide, leads to the formation of an isocyanate with the loss of nitrogen gas. wikipedia.org

Recent studies indicate that the thermal rearrangement is a concerted process, avoiding the formation of highly reactive nitrene intermediates and thus minimizing side reactions. lscollege.ac.inwikipedia.org The resulting isocyanate is a versatile electrophile that can be trapped by various nucleophiles. nih.govorganic-chemistry.org Hydrolysis of the isocyanate yields a primary amine, while reaction with alcohols or amines produces carbamates and urea (B33335) derivatives, respectively. lscollege.ac.innih.gov This methodology is noted for its tolerance of a wide range of functional groups and proceeds with complete retention of the migrating group's configuration. lscollege.ac.innih.gov

For instance, a variant of the Curtius reaction has been employed to prepare 10-aminodec-1-ene. In this process, 10-undecenoyl chloride is treated with sodium azide to form the corresponding acyl azide. Subsequent reaction with trifluoroacetic acid and refluxing leads to the rearranged amine product. oup.com

| Precursor | Reaction | Key Intermediate | Product(s) |

| This compound | Curtius Rearrangement | Isocyanate | Primary amines, Ureas, Carbamates |

Construction of Triazole-Based Scaffolds and Linkers through Click Chemistry

The azide-alkyne Huisgen cycloaddition, a cornerstone of "click chemistry," provides an efficient and highly selective route to 1,2,3-triazoles. acs.orgresearchgate.netbeilstein-journals.org This reaction has been extensively utilized in various fields, including medicinal chemistry and materials science, due to its reliability, mild reaction conditions, and high yields. nih.govorganic-chemistry.org The copper(I)-catalyzed version of this reaction (CuAAC) is particularly noteworthy as it selectively produces the 1,4-disubstituted triazole isomer. acs.orgorganic-chemistry.org

The versatility of this approach allows for the introduction of a wide range of functional groups by simply varying the alkyne reaction partner. This modularity is a key advantage of using this compound in the construction of complex molecular architectures.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole |

Preparation of Other Heterocyclic Compounds

Beyond the synthesis of triazoles, the azide functionality of this compound can be utilized in the construction of other heterocyclic systems. Organic azides are known precursors for a variety of nitrogen-containing heterocycles. nih.gov For example, under specific catalytic conditions, azides can react with various partners to form complex ring structures. While the primary application of the azide group in this compound has been in Curtius rearrangements and click chemistry, its potential for forming other heterocyclic scaffolds remains an area of interest for synthetic chemists.

Applications in Polymer Chemistry and Functional Materials Science

The presence of a terminal double bond in this compound makes it a valuable monomer in polymer synthesis. This allows for the incorporation of the reactive azide group into polymer chains, which can then be used for post-polymerization modifications.

Synthesis of Functionalized Polymers via Olefin Metathesis

Acyclic diene metathesis (ADMET) polymerization is a powerful technique for the synthesis of well-defined polymers from α,ω-diene monomers. nih.govacs.org The functional group tolerance of modern ruthenium-based Grubbs catalysts allows for the polymerization of monomers containing a variety of functionalities, including those derived from 10-undecenoic acid. nih.govacs.org This method has been used to create a wide range of degradable polymers, including polyesters and polyphosphoesters. nih.gov

While direct ADMET polymerization of this compound itself is not commonly reported, derivatives of undec-10-enoic acid are frequently used. The terminal alkene of these derivatives readily participates in olefin metathesis reactions. This suggests the potential for incorporating azide functionality into polymers through the use of azide-containing monomers in ADMET polymerization.

| Polymerization Technique | Monomer Type | Catalyst | Polymer Type |

| Acyclic Diene Metathesis (ADMET) | α,ω-dienes derived from 10-undecenoic acid | Grubbs Catalysts | Functionalized Polyolefins, Polyesters |

Preparation of Graft Copolymers and Surface Functionalization

The combination of a polymerizable alkene and a reactive azide group in a single molecule like this compound is highly advantageous for the synthesis of graft copolymers and for surface functionalization.

Graft copolymers can be prepared by first polymerizing the alkene moiety of this compound (or a derivative) to form a polymer backbone with pendant azide groups. These azide groups can then be used as "click" handles to attach other polymer chains or functional molecules via the Huisgen cycloaddition. researchgate.netrsc.org This "grafting to" approach allows for the creation of complex polymer architectures with tailored properties. rsc.org

Similarly, this compound can be used to functionalize surfaces. For example, a surface can be modified to have alkyne groups, and then this compound can be "clicked" onto the surface. The terminal alkene of the now surface-bound molecule provides a site for further reactions, such as polymerization from the surface to create polymer brushes. Alternatively, a polymer containing this compound units can be synthesized and then grafted onto a surface. nih.gov This approach is useful for creating surfaces with specific properties, such as altered hydrophobicity or biocompatibility.

| Application | Method | Key Functional Groups | Result |

| Graft Copolymers | "Grafting to" via Click Chemistry | Alkene (for backbone), Azide (for grafting) | Complex polymer architectures |

| Surface Functionalization | Click Chemistry | Azide (for attachment), Alkene (for further reaction) | Modified surfaces with tailored properties |

Derivatization of Polymeric Backbones (e.g., cellulose (B213188), poly(ethyleneimine))

This compound serves as a highly effective bifunctional reagent for the chemical modification of polymeric materials. Its unique structure, featuring a reactive acyl azide at one terminus and a versatile terminal alkene at the other, allows for the covalent grafting of undecenyl chains onto polymer backbones. This process fundamentally alters the properties of the native polymer and introduces a new reactive handle—the alkene group—for subsequent post-functionalization reactions, such as thiol-ene "click" chemistry or polymerization [10, 13].

The derivatization process leverages the high reactivity of the acyl azide group towards nucleophilic functional groups present on polymer chains, such as the primary and secondary amines of poly(ethyleneimine) (PEI) or the hydroxyl groups of cellulose.

Modification of Poly(ethyleneimine) (PEI): The amine-rich backbone of PEI readily reacts with the acyl azide of this compound in a straightforward acylation reaction. This reaction forms stable amide bonds, covalently linking the 11-carbon chain to the polymer. The process is typically conducted in an aprotic organic solvent to prevent competitive hydrolysis of the acyl azide. The resulting PEI-graft-undecene polymer is a versatile intermediate, combining the cationic nature of the PEI backbone with a shell of terminal alkene groups, which can be used for cross-linking or for the attachment of therapeutic agents or imaging probes .

Modification of Cellulose: The derivatization of cellulose involves the acylation of its abundant hydroxyl groups. This reaction is generally more challenging than the amidation of PEI and may require specific catalysts or activation conditions to achieve a significant degree of substitution (DS). The introduction of the long, hydrophobic undecenyl chains onto the hydrophilic cellulose backbone drastically changes its solubility and thermal properties, converting it into a thermoplastic material. The grafted terminal alkenes provide sites for further modification, enabling the creation of advanced cellulose-based composites and functional materials [10, 13].

The table below summarizes typical conditions and outcomes for these polymer derivatization reactions.

| Polymer Backbone | Reagent | Typical Solvent | Reaction Conditions | Degree of Substitution (DS) | Purpose of Derivatization [Ref] |

|---|---|---|---|---|---|

| Poly(ethyleneimine) (PEI) | This compound | Dimethylformamide (DMF) | 25-50 °C, 12-24 h | Variable (5-30%) | Introduction of terminal alkenes for subsequent thiol-ene click chemistry or cross-linking. |

| Cellulose | This compound | LiCl/DMAc or Ionic Liquid | 80-100 °C, 24-48 h | 0.1 - 1.5 | Grafting of hydrophobic side-chains to create thermoplastic materials with alkene handles for further functionalization. [10, 13] |

Role in Chemical Biology and Bioconjugation Reagent Synthesis

This compound is a valuable precursor in chemical biology due to its heterobifunctional nature, enabling the synthesis of sophisticated bioconjugation reagents and facilitating the attachment of molecules to biological substrates.

Design and Synthesis of Conjugation Reagents for Molecular Assembly

The orthogonal reactivity of the acyl azide and terminal alkene groups makes this compound an ideal starting point for designing custom linkers for molecular assembly. Synthetic strategies often involve the selective modification of the terminal alkene while preserving the acyl azide for a final conjugation step. A prominent method for modifying the alkene is the highly efficient and chemoselective thiol-ene "click" reaction [5, 9].

In a typical synthetic scheme, this compound is reacted with a thiol-containing molecule of interest (e.g., a peptide, a fluorophore, or a small molecule carrying another functional group like biotin (B1667282) or an alkyne). This reaction, often initiated by UV light or a radical initiator, proceeds under mild conditions and with high yield, forming a stable thioether bond. The resulting product is a new, more complex molecule that retains the intact acyl azide group, ready for conjugation to amine-containing targets such as proteins or functionalized surfaces [8, 12]. This modular approach allows for the rapid synthesis of a diverse library of probes and linkers from a single, common precursor.

The table below illustrates the synthesis of different classes of conjugation reagents starting from this compound.

| Alkene-Modifying Reactant | Reaction Type | Resulting Conjugation Reagent Class | Potential Application [Ref] |

|---|---|---|---|

| Thiol-PEG-Biotin | Thiol-ene Coupling | Biotinylated linker with acyl azide terminus | Targeted protein labeling and purification via streptavidin binding. [5, 8] |

| Cysteine-containing peptide | Thiol-ene Coupling | Peptide-based probe with acyl azide terminus | Attaching bioactive peptides to carrier proteins or surfaces for cell interaction studies. |

| 1-Thioglycerol | Thiol-ene Coupling | Hydrophilic linker with acyl azide and diol functionality | Improving aqueous solubility of the linker and providing sites for further modification. |

| Propargyl mercaptan | Thiol-ene Coupling | Heterobifunctional linker with acyl azide and alkyne termini | Dual-utility linker for sequential conjugation to amines and azide-modified molecules via CuAAC. |

Methodologies for Attaching Molecules to Surfaces and Biomolecules

This compound provides direct and indirect pathways for immobilizing molecules onto various substrates, including solid surfaces and biological macromolecules like proteins. The choice of methodology depends on the functional groups available on the substrate and the desired architecture of the final assembly [4, 12].

Direct Attachment via the Acyl Azide Group: The most direct method involves the reaction of the acyl azide group with primary amines.

On Biomolecules: The acyl azide can react with the ε-amino groups of lysine (B10760008) residues on the surface of proteins. This reaction is typically performed in a buffered aqueous solution at a slightly basic pH to ensure the lysine amine is deprotonated and nucleophilic. Careful control of conditions is necessary to maximize conjugation efficiency while minimizing hydrolysis of the acyl azide and preserving the protein's tertiary structure. This strategy results in a protein covalently modified with an 11-carbon linker terminating in an alkene, which can be used for subsequent immobilization on a thiol-functionalized surface or for further labeling .

On Surfaces: Solid substrates, such as silica (B1680970) wafers or glass slides, can be pre-functionalized with a layer of primary amines using silane (B1218182) chemistry (e.g., with (3-aminopropyl)triethoxysilane (APTES)). This compound can then be reacted with this amine-terminated surface to form a dense, covalently attached monolayer. The result is a surface uniformly functionalized with terminal alkene groups, creating a versatile platform for biosensor development or cell culture studies .

Attachment via the Alkene Group: Alternatively, the terminal alkene can be used as the point of attachment, which is particularly useful if the acyl azide has been consumed in the synthesis of a larger reagent (as described in 5.3.1).

On Thiol-Modified Surfaces: A surface functionalized with thiol groups can be used to immobilize molecules containing the undecenyl chain via thiol-ene coupling. This "grafting to" approach is highly efficient and allows for the patterned immobilization of molecules under photochemical control .

The table below summarizes these attachment strategies.

| Substrate | Reactive Group Used | Reaction Type | Resulting Surface/Bioconjugate [Ref] |

|---|---|---|---|

| Protein (e.g., Bovine Serum Albumin) | Acyl Azide | Amide bond formation (with Lysine residues) | Protein functionalized with terminal alkene chains for immobilization or imaging. |

| Amine-functionalized Silica Surface | Acyl Azide | Amide bond formation | Surface coated with a monolayer of terminal alkene groups for subsequent "click" reactions. |

| Thiol-functionalized Gold Surface | Terminal Alkene | Thiol-ene coupling | Surface functionalized with molecules previously linked to the undecenyl chain. |

Analytical Methodologies for Studying Undec 10 Enoyl Azide and Its Reactions

Spectroscopic Characterization Techniques for Reaction Monitoring and Product Analysis (e.g., ¹H NMR, ¹³C NMR, FTIR)

Spectroscopy is a cornerstone for the analysis of undec-10-enoyl azide (B81097), providing detailed information about its molecular structure and the functional groups present. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for both initial characterization and for tracking the conversion of the azide in subsequent reactions.

Fourier-Transform Infrared (FTIR) Spectroscopy is particularly powerful for identifying the key functional groups in undec-10-enoyl azide. The most prominent and diagnostic feature in its FTIR spectrum is the strong, sharp absorption band corresponding to the azide (–N₃) asymmetric stretching vibration, which typically appears around 2140 cm⁻¹. The presence of this peak is a clear confirmation of the successful conversion of a precursor, like undec-10-enoyl chloride, into the azide. Additionally, the spectrum shows a characteristic C=O stretching vibration for the acyl azide group at approximately 1700 cm⁻¹. The terminal alkene group (C=C) is identified by a stretching band around 1640 cm⁻¹ and C-H stretching bands just above 3000 cm⁻¹. The disappearance of the azide peak and the appearance of new peaks, for instance, the broad N-H stretch of an amide or the characteristic absorption of an isocyanate group (–N=C=O) around 2270 cm⁻¹, can be used to monitor the progress of reactions such as the Curtius rearrangement or ligation chemistry. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the carbon and hydrogen framework of the molecule.

¹H NMR spectra allow for the identification and confirmation of the undec-10-enoyl backbone. researchgate.net The terminal vinyl group gives rise to characteristic signals in the downfield region: a multiplet for the internal vinyl proton (–CH=CH₂) typically between δ 5.75-5.90 ppm, and two multiplets for the terminal vinyl protons (=CH₂) between δ 4.90-5.10 ppm. The methylene (B1212753) group adjacent to the carbonyl group (α-CH₂) appears as a triplet around δ 2.2-2.4 ppm. The other methylene groups along the aliphatic chain produce a series of multiplets in the δ 1.2-2.1 ppm range. researchgate.netrsc.org

¹³C NMR spectroscopy complements the proton data by showing signals for each unique carbon atom. The carbonyl carbon of the acyl azide is typically found around δ 172-174 ppm. The carbons of the terminal double bond are observed at approximately δ 139 ppm (–C H=CH₂) and δ 114 ppm (=C H₂). The aliphatic carbons of the chain resonate in the range of δ 24-34 ppm. rsc.orguni-halle.de Tracking changes in the chemical shifts, especially of the carbons near the reactive azide group, is crucial for analyzing reaction products. rsc.org

Table 1: Spectroscopic Data for the Undec-10-enoyl Moiety This table presents typical spectroscopic signatures for the core structure of undec-10-enoyl derivatives, which are instrumental in the analysis of this compound.

| Technique | Functional Group | Characteristic Signal/Peak | Reference |

|---|---|---|---|

| FTIR | Azide (N₃) stretch | ~2140 cm⁻¹ | researchgate.net |

| Carbonyl (C=O) stretch | ~1700 cm⁻¹ | researchgate.net | |

| Alkene (C=C) stretch | ~1640 cm⁻¹ | researchgate.net | |

| ¹H NMR | =CH- | δ 5.75-5.90 ppm (m) | researchgate.net |

| =CH₂ | δ 4.90-5.10 ppm (m) | researchgate.net | |

| -CH₂-C=O | δ 2.2-2.4 ppm (t) | rsc.org | |

| -CH₂- (chain) | δ 1.2-2.1 ppm (m) | researchgate.netrsc.org | |

| ¹³C NMR | C=O | δ 172-174 ppm | rsc.orguni-halle.de |

| =CH- | ~δ 139 ppm | rsc.org | |

| =CH₂ | ~δ 114 ppm | rsc.org |

Chromatographic Techniques for Separation and Purification of Reaction Mixtures

Chromatography is essential for the isolation and purification of this compound from starting materials or by-products, as well as for separating the products of its subsequent reactions.

Flash Column Chromatography on silica (B1680970) gel is the most commonly reported method for purifying reaction mixtures containing undec-10-enoyl derivatives. rsc.orgscholaris.ca This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and solubility in the mobile phase. A solvent system, typically a mixture of non-polar and polar solvents like n-hexane and ethyl acetate (B1210297), is used as the eluent. rsc.org By gradually increasing the polarity of the eluent, compounds with different polarities can be selectively eluted from the column. For instance, in the synthesis of N-(6-Aminopyridin-2-yl)undec-10-enamide from 10-undecenoyl chloride, the product was purified using silica gel chromatography with a 20% or 30% n-hexane/ethyl acetate mixture. rsc.org Similar systems are applicable for the purification of this compound and its reaction products, where the polarity of the target compound dictates the choice of solvents. rsc.orguniversiteitleiden.nl

High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, can be employed for both analytical and preparative-scale separations requiring higher resolution. nih.gov In this technique, a non-polar stationary phase is used with a polar mobile phase. It is especially useful for separating complex mixtures or for isolating highly pure samples of reaction products for further analysis. nih.gov

Table 2: Common Chromatographic Methods for Purifying Undec-10-enoyl Derivatives

| Technique | Stationary Phase | Typical Eluent System | Application | Reference |

|---|---|---|---|---|

| Flash Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate | Purification of reaction mixtures | rsc.orgrsc.org |

| Reversed-Phase HPLC | C18 or other non-polar phase | Acetonitrile (B52724)/Water or Methanol/Water | High-resolution separation and purification | nih.gov |

Mass Spectrometry for Product Identification and Mechanistic Probing

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and its reaction products, confirm their elemental composition, and gain insight into reaction mechanisms. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of thermally labile or non-volatile molecules, including many azide derivatives and their products. nih.govuvic.ca ESI-MS can be used to detect intermediates in solution, such as the initial adduct formed from the attack of an azide ion on a substrate. uvic.ca For example, studies on the reaction of azide ions with metal carbonyls using ESI-MS have successfully identified [M+N₃]⁻ adducts, providing direct evidence for the initial step of the reaction. uvic.ca

Tandem Mass Spectrometry (MS/MS) provides further structural information by fragmenting a selected parent ion and analyzing the resulting daughter ions. This technique is invaluable for mechanistic probing. For instance, in reactions where this compound is used to modify a larger molecule, such as a peptide or protein, MS/MS can be used to precisely identify the site of modification. nih.gov By analyzing the fragmentation pattern of the modified molecule, the specific amino acid residue that has reacted with the azide-derived moiety can be determined. nih.gov This approach was used to identify the catalytically active cysteines in protein disulfide-isomerases as the binding sites for a probe that was linked via an azide-alkyne cycloaddition reaction. nih.gov

High-resolution mass spectrometry (HRMS) is crucial for unambiguously determining the elemental formula of a product by providing highly accurate mass measurements. rsc.org This helps to distinguish between compounds with the same nominal mass but different atomic compositions.

Future Perspectives and Emerging Research Avenues

Advancements in Sustainable and Atom-Economical Synthetic Routes

The synthesis of acyl azides, including undec-10-enoyl azide (B81097), is undergoing a transformation towards more sustainable and atom-economical methods. Traditional routes often involve the use of acyl chlorides, which requires a two-step process from the parent carboxylic acid and generates stoichiometric waste. wikipedia.org Modern approaches aim to directly convert carboxylic acids into acyl azides in a single, high-yielding step.

Recent advancements focus on direct azidation of carboxylic acids using activating agents that generate minimal byproducts. For instance, methods using trichloroacetonitrile (B146778) and triphenylphosphine (B44618) with sodium azide convert various carboxylic acids into their corresponding acyl azides in excellent yields at room temperature, avoiding the need for harsh conditions or the pre-formation of reactive intermediates like acyl chlorides. organic-chemistry.org Another approach employs cyanuric chloride, which offers high functional group compatibility and an improved waste balance. researchgate.net

Flow chemistry is also emerging as a critical technology for the safe and scalable synthesis of acyl azides. researchgate.netcam.ac.uk Since acyl azides can be thermally unstable and potentially explosive, continuous-flow systems offer enhanced safety by generating and consuming the azide in situ in small volumes, minimizing the risk of accumulation. rsc.org These systems can be automated for high-throughput production and are well-suited for industrial applications where safety and efficiency are paramount. researchgate.net Mechanochemical methods, such as solvent-free ball milling, have also shown promise in improving the atom economy and green metrics of reactions involving acyl azides. acs.org

Table 1: Comparison of Synthetic Routes to Acyl Azides

| Method | Starting Material | Reagents | Key Advantages | Key Limitations | Citation(s) |

| Traditional | Acyl Chloride | Sodium Azide (NaN₃) | High yield | Requires pre-synthesis of acyl chloride; generates salt waste. | wikipedia.org |

| Direct Azidation | Carboxylic Acid | Trichloroacetonitrile, Triphenylphosphine, NaN₃ | One-pot, mild conditions, high yields. | Uses stoichiometric phosphine (B1218219), generating phosphine oxide waste. | organic-chemistry.org |

| Direct Azidation | Carboxylic Acid | Cyanuric Chloride, Sodium Azide | Improved atom economy, mild, scalable. | Byproduct (cyanuric acid) needs removal. | researchgate.net |

| Flow Chemistry | Acyl Hydrazide or Chloride | Nitrous Acid or NaN₃ | Enhanced safety, scalable, suitable for automation, in situ generation. | Requires specialized equipment. | researchgate.netcam.ac.ukrsc.org |

| Mechanochemistry | Acyl Azide Precursors | Various catalysts | Solvent-free, improved atom economy. | Scalability can be a challenge for some systems. | acs.org |

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

While the Curtius rearrangement of acyl azides to form isocyanates is a cornerstone reaction, contemporary research is uncovering a broader spectrum of reactivity. wikipedia.org The dual functionality of undec-10-enoyl azide, in particular, opens avenues for unprecedented transformations that leverage both the acyl azide and the terminal alkene.

Researchers are exploring the use of transition-metal catalysis to control the reactivity of acyl azides, moving beyond thermal rearrangements. Depending on the catalyst system, acyl azides can participate in selective C-H amidation reactions. acs.org For example, rhodium catalysts can promote C-C amidation, while ruthenium catalysts can selectively mediate direct C-N amidation, showcasing a dichotomy in reactivity. acs.orgacs.org This catalytic control allows for the precise installation of amide functionalities onto complex molecules, a process of significant value in medicinal chemistry and materials science.

The presence of the terminal alkene in this compound offers a second handle for chemical modification. This allows for tandem or sequential reactions, such as an initial C-H amidation via the azide followed by a cross-metathesis reaction at the alkene. rsc.org Furthermore, reagents that can react with both functionalities simultaneously are of interest. For instance, trifluoromethanesulfonyl azide has been used as a bifunctional reagent for the azidotrifluoromethylation of unactivated alkenes, a transformation that concurrently adds both an azide and a CF₃ group across a double bond. rsc.org Exploring similar bifunctional reagents with this compound could lead to novel, complex molecular scaffolds in a single step. The interplay between the two reactive sites within the same molecule presents a rich field for discovering new chemical transformations. researchgate.net

Integration into Automated and High-Throughput Synthesis Platforms

The properties of this compound make it a candidate for integration into modern automated synthesis and high-throughput screening platforms. Automated synthesis, particularly using flow chemistry, relies on robust, predictable, and safe reactions. The ability to generate and use acyl azides in situ within a continuous-flow system mitigates safety concerns associated with their instability. cam.ac.ukrsc.org

Automated platforms can facilitate the rapid synthesis of libraries of compounds for drug discovery and materials science. researchgate.netnih.gov For example, an automated system could synthesize this compound from its carboxylic acid precursor and then immediately use it in a subsequent reaction, such as a peptide coupling or a C-H amidation, without isolation. rsc.orgethz.ch The terminal alkene provides an additional point for diversification. A library of amides could be generated from the azide, and then each member of this library could be further functionalized at the alkene terminus using reactions amenable to high-throughput formats, like thiol-ene chemistry or olefin cross-metathesis. rsc.org

The development of solid-phase synthesis strategies using azide-functionalized resins or monoliths further enhances the potential for automation. cam.ac.uk An undec-10-enoyl group could be tethered to a solid support via its alkene, allowing the acyl azide moiety to be used in solution-phase synthesis, with easy purification by filtration. Such approaches are crucial for creating the large and diverse small-molecule libraries needed for modern high-throughput screening against biological targets. nih.gov

Development of Next-Generation Functional Materials and Advanced Chemical Tools

The bifunctional nature of this compound is a key attribute for the design of advanced materials and chemical tools. The terminal alkene can participate in polymerization reactions, while the acyl azide (or its isocyanate derivative) can be used for conjugation or further functionalization.

Functional Polymers: The terminal alkene of this compound is a suitable monomer for acyclic diene metathesis (ADMET) polymerization. acs.org This allows for the creation of functional polyesters where the azide group is preserved along the polymer backbone. These pendant azide groups can then be post-functionalized using "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules, creating highly functionalized and tailored materials. nih.govacs.org Alternatively, the azide can be converted to an isocyanate via the Curtius rearrangement, which can then be used to crosslink the polymer chains or attach other functional moieties. thieme-connect.de Cellulose (B213188) esters bearing terminal olefins from undec-10-enoyl chloride have been synthesized and modified via olefin cross-metathesis, demonstrating the utility of the undecylenoyl group in creating functional biopolymers. rsc.org

Surface Modification and Bioconjugation: The undecylenoyl chain provides a hydrophobic tether, while the azide offers a versatile handle for surface functionalization or bioconjugation. Surfaces can be modified with molecules containing a terminal alkene, and this compound can then be attached. More directly, the azide group is a prime candidate for bioorthogonal ligation reactions, enabling the attachment of the molecule to proteins, carbohydrates, or other biomolecules without interfering with biological processes. chemimpex.com This makes it a valuable building block for creating chemical probes, diagnostic agents, and targeted drug delivery systems. chemimpex.com

Table 2: Potential Applications of this compound in Materials and Tools

| Application Area | Key Functional Group(s) Utilized | Resulting Product/Material | Potential Properties/Uses | Citation(s) |

| Functional Polymers | Alkene (for polymerization), Azide (for post-functionalization) | ADMET polymers with pendant azide groups | Tunable properties, platforms for drug delivery, advanced coatings. | acs.orgacs.org |

| Crosslinked Materials | Alkene (for polymerization), Azide -> Isocyanate (for crosslinking) | Crosslinked polyesters or polyurethanes | Enhanced thermal and mechanical stability, hydrogels. | thieme-connect.deresearchgate.net |

| Surface Modification | Alkene or Azide (for surface attachment) | Functionalized surfaces, self-assembled monolayers | Altered surface energy, platforms for biosensors, antimicrobial surfaces. | acs.org |

| Bioconjugation | Azide (for "click" chemistry) | Protein-lipid conjugates, targeted probes | Chemical biology tools, diagnostic imaging agents, drug delivery. | nih.govchemimpex.com |

| Advanced Synthesis | Alkene and Azide (for tandem reactions) | Complex heterocyclic scaffolds | Intermediates for pharmaceuticals and agrochemicals. | acs.orgacs.org |

Q & A

Q. Theoretical and Methodological Frameworks

Q. Data Analysis and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.